molecular formula C16H15FN2O4 B2773839 N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide CAS No. 1105210-28-3

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide

Cat. No. B2773839
CAS RN: 1105210-28-3
M. Wt: 318.304
InChI Key: ZXKAOILOEPBQPX-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide” is likely an organic compound that contains a benzamide group (a carboxamide derivative of benzoic acid), a nitro group (NO2), and a fluorophenoxy group (a phenoxy group with a fluorine substitution). These functional groups suggest that the compound could have interesting chemical properties and potential applications .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The benzamide, nitro, and fluorophenoxy groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Herbicide Development

N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide: has been investigated for its potential as a herbicide. Specifically, it falls into the class of aryloxyphenoxypropionate herbicides. Researchers have explored its effectiveness in controlling weeds, particularly Echinochloa species. The compound’s low toxicity and selective post-emergence action make it a promising candidate for sustainable weed management .

Radiosynthesis

In the field of nuclear medicine, N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide has been utilized for the synthesis of radiolabeled compounds. Notably, it serves as a precursor for the preparation of no-carrier-added 4-[^18F]fluorophenol, a valuable radiotracer used in positron emission tomography (PET) imaging. The simplified radiosynthesis process starting from this compound streamlines production .

Biocatalysis and Enantioselective Synthesis

Researchers have explored biocatalytic approaches to synthesize N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide . For instance, chemoenzymatic routes involving Candida antarctica lipase B (Novozym 435) have been employed. These methods enhance enantioselectivity, yield, and environmental friendliness compared to traditional chemical synthesis. The ®-isomer of the compound is particularly sought after for its herbicidal properties .

Organic Synthesis

The compound has been used as an intermediate in organic synthesis. For example, it serves as a building block for the preparation of other fluorinated compounds. Researchers have explored its reactivity in various reactions, leading to the development of novel derivatives with diverse applications .

Agrochemical Research

Beyond herbicides, N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide has drawn interest in agrochemical research. Scientists investigate its impact on crop growth, pest resistance, and overall plant health. By understanding its mode of action, they aim to optimize its use in sustainable agriculture .

Crystallography and Structural Studies

The compound’s crystal structure and molecular interactions have been elucidated through X-ray crystallography. Researchers analyze its Hirshfeld surface, 3D energy frameworks, and density functional theory (DFT) studies. Such investigations provide valuable insights into its behavior and potential applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical compound, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions.

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-11-10-12(2-7-15(11)19(21)22)16(20)18-8-9-23-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKAOILOEPBQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide

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